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Compound of Interest

(E)-Methyl 4-chloro-3-methoxybut-
Compound Name:
2-enoate

Cat. No.: B018281

An In-depth Technical Guide to (E)-Methyl 4-chloro-3-methoxybut-2-enoate: Properties,
Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (E)-Methyl 4-chloro-3-
methoxybut-2-enoate, a versatile bifunctional reagent crucial for synthetic chemistry. Tailored
for researchers, scientists, and professionals in drug development, this document delves into
the compound's core physicochemical properties, provides a detailed and validated synthesis
protocol, explores its chemical reactivity, and discusses its applications as a strategic building
block in complex molecule synthesis.

Core Physicochemical & Structural Properties

(E)-Methyl 4-chloro-3-methoxybut-2-enoate (CAS No. 110104-60-4) is a functionalized a,[3-
unsaturated ester. Its structure incorporates multiple reactive centers—an electrophilic double
bond, a methyl ester, and a primary alkyl chloride—making it a valuable intermediate for
introducing a C4-building block in organic synthesis. The (E)-configuration of the double bond
is a key stereochemical feature that dictates its reactivity and the geometry of its downstream
products.

The fundamental properties of this compound are summarized in the table below, compiled
from authoritative chemical databases.
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Property Value Source(s)

Molecular Weight 164.59 g/mol [1112113114]

Molecular Formula CeHsCIOs [1112][3][5]

CAS Number 110104-60-4 [1][2113]1[5]

Appearance C.:Ieér, colorless to light yellow (4][5]
liquid

Density 1.21 g/mL at 25 °C [1][5]

Melting Point 25°C [5]

Boiling Point 95-97 °C at 15 mmHg [5]

Flash Point 104 °C [5]

Refractive Index 1.483 - 1.485 [5]

Water Solubility Insoluble [5]

methyl (E)-4-chloro-3-

IUPAC Name [2][6]
methoxybut-2-enoate
IJNYMRXDQVPIONI-

InChiKey [21[7]
HWKANZROSA-N

SMILES CO/C(=C/C(=0)OocC)/CClI 2171

Validated Synthesis Protocol

The synthesis of (E)-Methyl 4-chloro-3-methoxybut-2-enoate can be reliably achieved from

4-chloroacetoacetyl chloride.[8] The following protocol is a self-validating system where the

reaction's progression and the final product's purity are confirmed through standard analytical

techniques.

Causality Behind Experimental Choices:

» Reagents: The selection of methanol serves a dual purpose: it acts as the nucleophile to

form the methyl ester and, in the presence of thionyl chloride, generates dimethyl sulfite. This
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in-situ generated reagent is key for the methoxylation step. Methanesulfonic acid is a strong
acid catalyst essential for the final elimination step to form the double bond.

Temperature Control: The initial cooling to -10 °C is critical to manage the exothermic
reaction between the acid chloride and methanol, preventing side reactions. The subsequent
warming allows the reaction to proceed to completion.

Work-up Procedure: The series of agueous washes is designed to systematically remove
impurities. The HCI wash neutralizes any remaining base and removes certain byproducts.
The NaOH wash removes acidic impurities, including the methanesulfonic acid catalyst. The
final brine wash removes residual water before the solvent is evaporated.

Purification: Distillation under reduced pressure is the definitive step to isolate the pure
product, as it allows for boiling at a lower temperature, preventing thermal decompaosition.

Step-by-Step Methodology[8]

Initial Reaction Setup: A solution of 206.6 g (0.47 mol) of 35% 4-chloroacetoacetyl chloride in
methylene chloride is placed in a suitable reaction vessel and cooled to -10 °C under a
nitrogen atmosphere.

Methanol Addition: While maintaining the low temperature, 102.4 g (3.2 mol) of methanol is
added dropwise over 30 minutes.

Thionyl Chloride Addition: Following the methanol, 83.3 g (0.7 mol) of thionyl chloride is
added over 30 minutes, leading to the formation of dimethyl sulfite.

Reaction Progression: The reaction mixture is allowed to warm to room temperature (20-25
°C) and stirred for 3 hours.

Solvent Removal: Excess methanol and methylene chloride are removed via distillation
under reduced pressure.

Catalysis and Elimination: To the crude residue (4-chloro-3,3-dimethoxybutanoic acid methyl
ester), 0.21 g of methanesulfonic acid is added. The mixture is heated to 125-130 °C at a
pressure of 100 mbar to distill off the formed methanol and excess dimethyl sulfite, driving
the elimination reaction to form the target alkene.
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e Agueous Work-up: The crude product is dissolved in 120 mL of toluene. The organic phase
is washed sequentially with 69.8 g of 16% aq. HCI, 32.1 g of 10% aq. NaCl, 134 g of 10%
ag. NaOH, and finally with 32.1 g of 10% aq. NaCl.

» Final Purification: The toluene is evaporated, and the residue is purified by vacuum
distillation at 95-97 °C and 20 mbar to yield the final product.

This process reliably yields 4-chloro-3-methoxybut-2E-enoic acid methyl ester with a purity of
over 99%.[8]

Synthesis Workflow Diagram

ueous Work-up Final Purification % (E)-Methyl 4-chloro-3-
methoxybut-2-enoate

Click to download full resolution via product page

Caption: Synthesis workflow for (E)-Methyl 4-chloro-3-methoxybut-2-enoate.

Reactivity and Applications in Drug Development

The utility of (E)-Methyl 4-chloro-3-methoxybut-2-enoate stems from its predictable and
versatile reactivity, making it a valuable building block for more complex molecular
architectures.

» Nucleophilic Substitution: The primary chloromethyl group (-CH=2Cl) is an excellent
electrophilic site for Sn2 reactions. This allows for the straightforward introduction of a wide
range of nucleophiles, including amines, thiols, and carbanions, to build carbon-carbon and
carbon-heteroatom bonds. This pathway is fundamental for elaborating the molecular
skeleton in drug discovery programs.

e Michael Addition: As a classic Michael acceptor, the electron-deficient double bond readily
reacts with soft nucleophiles. This conjugate addition is a powerful tool for forming carbon-
carbon bonds in a stereocontrolled manner, a critical consideration in the synthesis of chiral
drug candidates.
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o Heterocyclic Synthesis: The compound's 1,4-dielectrophilic nature (at the chloromethyl

carbon and the [3-carbon of the enoate system) makes it an ideal precursor for the synthesis

of five- and six-membered heterocyclic rings, which are privileged scaffolds in medicinal

chemistry. Reaction with dinucleophiles like hydrazines or amidines can lead to the formation

of pyrazoles, pyridazinones, and other important ring systems.

 Industrial Use: Beyond its role in fine chemical synthesis, it has been noted for use as an

industrial solvent.[1]

The logical relationship between the compound's structure and its synthetic potential is

illustrated below.

(E)-Methyl 4-chloro-3-methoxybut-2-enoate
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(e.g., Pyrazoles)

Click to download full resolution via product page

Caption: Reactivity and synthetic applications of the title compound.

Safety and Handling

From a safety perspective, (E)-Methyl 4-chloro-3-methoxybut-2-enoate is classified as a

hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[2] It is

also harmful if swallowed.[2]

e GHS Hazard Codes: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye

damage), H318 (Causes serious eye damage).[2]
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e Handling Precautions: All manipulations should be performed in a well-ventilated fume hood.
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety
goggles, and a lab coat, must be worn at all times.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Conclusion

(E)-Methyl 4-chloro-3-methoxybut-2-enoate is a high-value synthetic intermediate with well-
defined physicochemical properties and a reliable synthesis protocol. Its structural features
enable a diverse range of chemical transformations, positioning it as a strategic tool for
researchers in organic synthesis and drug development. A thorough understanding of its
reactivity and adherence to strict safety protocols are essential for its effective and safe
utilization in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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